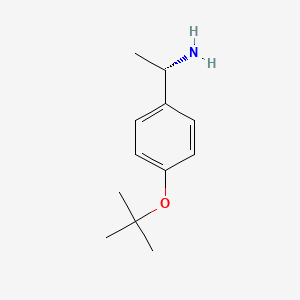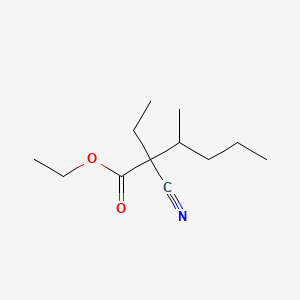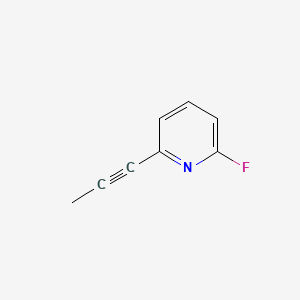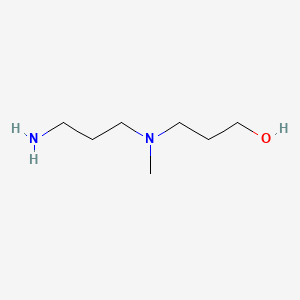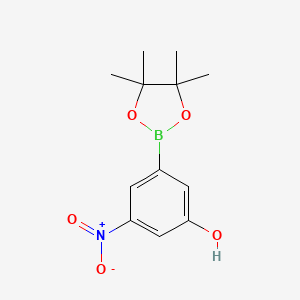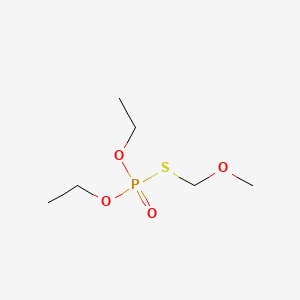
rac-threo-Dihydro Bupropion-d9 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-threo-Dihydro Bupropion-d9 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a metabolite of Bupropion Hydrochloride, an antidepressant of the aminoketone class that acts as a selective inhibitor of dopamine uptake . This compound is particularly valuable in studies related to neurotransmission, addiction, and various neurological disorders .
作用機序
Target of Action
The primary target of rac-threo-Dihydro Bupropion-d9 Hydrochloride is the dopamine transporter . This compound acts as a selective inhibitor of dopamine uptake , which plays a crucial role in regulating the concentration of dopamine in the synaptic cleft and thus modulating dopaminergic neurotransmission .
Mode of Action
This compound interacts with its target, the dopamine transporter, by binding to it and inhibiting the reuptake of dopamine . This results in an increased concentration of dopamine in the synaptic cleft, which enhances dopaminergic neurotransmission .
Biochemical Pathways
The enhanced dopaminergic neurotransmission affects various biochemical pathways. Primarily, it influences the reward system in the brain, which is associated with feelings of pleasure and motivation . Additionally, it may impact other pathways related to mood regulation, cognition, and motor control .
Pharmacokinetics
Therefore, it is likely that its pharmacokinetic properties are similar to those of Bupropion, which is well-absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced dopaminergic neurotransmission . This can lead to improved mood and decreased symptoms in conditions such as depression . It can also aid in smoking cessation by reducing cravings and withdrawal symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability . Additionally, individual factors, including a person’s age, health status, and genetic makeup, can influence how the compound is metabolized and its overall efficacy .
生化学分析
Biochemical Properties
Rac-threo-Dihydro Bupropion-d9 Hydrochloride is known to interact with dopamine receptors, playing a role in neurotransmission . It is also involved in nociception, the sensory nervous system’s response to harmful stimuli .
Cellular Effects
This compound has been associated with various cellular processes. It is known to interact with dopamine receptors, which are crucial in the regulation of mood and reward-driven behavior . The compound’s influence on these receptors can impact cell signaling pathways, gene expression, and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-threo-Dihydro Bupropion-d9 Hydrochloride involves the reduction of Bupropion Hydrochloride. The reduction process typically employs 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . The reaction conditions often include a controlled environment with specific pH and temperature settings to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to achieve the desired yield and quality. The compound is then subjected to rigorous quality control measures to ensure its suitability for research applications.
化学反応の分析
Types of Reactions
rac-threo-Dihydro Bupropion-d9 Hydrochloride undergoes several types of chemical reactions, including:
Reduction: Conversion of Bupropion Hydrochloride to this compound.
Oxidation: Potential oxidation of the hydroxyl group to form other metabolites.
Substitution: Possible substitution reactions involving the chlorine atom in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major product formed from the reduction of Bupropion Hydrochloride is this compound. Other potential products include various oxidized and substituted derivatives, depending on the specific reaction conditions employed.
科学的研究の応用
rac-threo-Dihydro Bupropion-d9 Hydrochloride has a wide range of applications in scientific research, including:
類似化合物との比較
Similar Compounds
Hydroxybupropion: Another major metabolite of Bupropion with similar pharmacological properties.
Erythro-Dihydro Bupropion: A stereoisomer of rac-threo-Dihydro Bupropion with distinct pharmacokinetic and pharmacodynamic profiles.
Uniqueness
rac-threo-Dihydro Bupropion-d9 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and tracking of metabolic pathways . Its specific interaction with dopamine and norepinephrine reuptake mechanisms also distinguishes it from other similar compounds .
特性
CAS番号 |
1392209-60-7 |
|---|---|
分子式 |
C13H21Cl2NO |
分子量 |
287.272 |
IUPAC名 |
(1S,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12+;/m0./s1/i2D3,3D3,4D3; |
InChIキー |
YZHVQDVGTAELNB-SKNDMWRXSA-N |
SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
同義語 |
3-Chloro-α-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B586231.png)

